molecular formula C23H18N4O B12452930 3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one

3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B12452930
M. Wt: 366.4 g/mol
InChI Key: IZVJOTGHUYYISU-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the benzimidazole ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative.

    Quinazolinone core synthesis: The benzimidazole intermediate is then reacted with anthranilic acid or its derivatives under cyclization conditions to form the quinazolinone core.

    Substitution reactions: The final step involves introducing the 4-methylphenyl group through a substitution reaction, often using a halogenated precursor and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Benzimidazole derivatives: Compounds with the benzimidazole ring but different attached groups.

Uniqueness

3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one is unique due to its specific combination of the benzimidazole and quinazolinone structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C23H18N4O/c1-15-11-13-16(14-12-15)21-24-18-8-4-3-7-17(18)22(28)27(21)23-25-19-9-5-6-10-20(19)26(23)2/h3-14H,1-2H3

InChI Key

IZVJOTGHUYYISU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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